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Z-Val-ala-asp-amc -

Z-Val-ala-asp-amc

Catalog Number: EVT-10928789
CAS Number:
Molecular Formula: C30H34N4O9
Molecular Weight: 594.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Val-ala-asp-amc, also known as Z-Val-Ala-Asp-7-amino-4-methylcoumarin, is a fluorogenic substrate primarily utilized in biochemical research to study caspase activity, particularly caspase-1. Upon cleavage by the enzyme, it releases the fluorescent compound 7-amino-4-methylcoumarin, which allows for quantitative measurement of caspase activity. This compound is significant in the investigation of apoptosis and other cell death mechanisms, making it a valuable tool in cell biology and biochemistry.

Source and Classification

Z-Val-ala-asp-amc is classified as a synthetic peptide substrate. It is derived from the amino acids valine, alanine, and aspartic acid, with a benzyloxycarbonyl protecting group (Z) that enhances its stability and specificity for enzymatic cleavage. The compound is commercially available from various suppliers specializing in biochemical reagents .

Synthesis Analysis

Methods

The synthesis of Z-Val-ala-asp-amc involves several key steps:

  1. Amino Acid Coupling: The initial step includes the coupling of the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This process typically occurs in an organic solvent like dimethylformamide (DMF).
  2. Incorporation of the Fluorogenic Group: Following the coupling of amino acids, the fluorogenic group (7-amino-4-methylcoumarin) is introduced to complete the synthesis.
  3. Purification: The final product is purified using chromatographic techniques to ensure high yield and purity .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield. Automated synthesis platforms may be employed for large-scale production to enhance consistency and efficiency.

Molecular Structure Analysis

Structure

Z-Val-ala-asp-amc has a defined molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 265.28 g/mol
  • Structural Features: It consists of a benzyloxycarbonyl group protecting the amino group of valine, linked to alanine and aspartic acid, followed by the 7-amino-4-methylcoumarin moiety.
Chemical Reactions Analysis

Reactions

Z-Val-ala-asp-amc primarily undergoes enzymatic cleavage reactions facilitated by caspase enzymes. When exposed to caspase-1, it is cleaved at specific sites, releasing 7-amino-4-methylcoumarin, which emits fluorescence upon excitation.

Technical Details

  • Common Reagents: Caspase-1 enzyme and buffer solutions (e.g., phosphate-buffered saline).
  • Conditions: The reaction is typically conducted at physiological pH (around 7.4) and temperature (37°C) to mimic cellular environments.

The major product from this reaction is 7-amino-4-methylcoumarin, which can be quantified using fluorescence spectroscopy .

Mechanism of Action

The mechanism of action for Z-Val-ala-asp-amc involves its interaction with caspase enzymes:

  1. Binding: Caspase enzymes recognize and bind to the substrate.
  2. Cleavage: The enzyme cleaves at specific peptide bonds within the substrate.
  3. Release of Fluorophore: This cleavage results in the release of 7-amino-4-methylcoumarin, which can be measured for fluorescence intensity.

This process allows researchers to quantify caspase activity and study its role in apoptosis and other cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to moisture and light.
  • Reactivity: Reacts specifically with caspases, making it a selective substrate for studying these enzymes.

Relevant data includes melting point ranges and spectral data confirming its identity through techniques like nuclear magnetic resonance (NMR) spectroscopy .

Applications

Z-Val-ala-asp-amc has several scientific applications:

  1. Apoptosis Research: It serves as a critical tool for measuring caspase activity during apoptosis.
  2. Drug Discovery: Used in screening assays to identify potential inhibitors of caspases that may serve as therapeutic agents for diseases characterized by dysregulated apoptosis.
  3. Biochemical Assays: Employed in various assays aimed at understanding proteolytic pathways involved in cell signaling and death mechanisms .
Mechanistic Roles in Caspase-Mediated Proteolytic Pathways

Substrate Specificity Profiling for Caspase-9 Activation

Z-Val-Ala-Asp-AMC serves as a universal substrate for initiator caspases, including caspase-9, which activates downstream effector caspases during intrinsic apoptosis. Unlike effector caspases (e.g., caspase-3), which prefer tetrapeptide motifs (e.g., DEVD), caspase-9 exhibits broader specificity for VAD-containing sequences. Key evidence includes:

  • Vimentin Cleavage: Caspase-9 cleaves vimentin at a VAD-like motif (Val-Glu-Ala-Asp↓), generating signature fragments detectable via immunohistochemistry in embryonic nervous tissues. This cleavage coincides spatially and temporally with developmental apoptosis [4] [7].
  • Selective Inhibition: Caspase-9 activity on VAD-based substrates is blocked by Z-Val-Ala-Asp-chloromethylketone (VADcmk) but not by inhibitors of metacaspases (e.g., trypsin inhibitors). This confirms distinct catalytic mechanisms between caspases and structurally related proteases [1] [6].
  • Metacaspase Contrast: Unlike caspases, metacaspases in Leishmania cleave trypsin-like substrates (e.g., Boc-GRR-AMC) and are inhibited by leupeptin or TLCK, not caspase inhibitors like Z-VAD-fmk [1].

Table 1: Substrate Specificity Profiles of Apoptotic Proteases

ProteasePreferred SubstrateCleavage SiteInhibitor Sensitivity
Caspase-9Z-Val-Ala-Asp-AMCAsp↓AMCVADcmk, DEVD-CHO
Caspase-3Ac-DEVD-AMCAsp↓AMCZ-DEVD-fmk
Metacaspases (LdMC)Boc-GRR-AMCArg/Lys↓AMCLeupeptin, TLCK

Kinetic Analysis of Aspartic Protease Recognition Motifs

The kinetic behavior of Z-Val-Ala-Asp-AMC hydrolysis reveals fundamental aspects of caspase-substrate interactions:

  • Catalytic Efficiency: Caspase-9 cleaves Z-Val-Ala-Asp-AMC with moderate catalytic efficiency (kcat/KM ~104 M−1s−1), reflecting its role as an initiator caspase with lower turnover than executioner caspases like caspase-3 (kcat/KM >105 M−1s−1) [6].
  • pH Dependence: Unlike aspartic proteases (e.g., Aspergillus niger Apa1), which show peak activity at pH 3.0, caspase-mediated VAD cleavage occurs optimally at neutral pH (pH 7.0–7.4), aligning with cytosolic physiological conditions [2] [8].
  • Tight-Binding Inhibition: While not directly inhibiting caspases, the aspartic protease inhibitor pepstatin exhibits tight-binding kinetics (Ki in nM range) with plant aspartic proteases. This contrasts with competitive caspase inhibitors (e.g., Z-VAD-fmk), which target the substrate-binding pocket without irreversible binding [8].

Table 2: Kinetic Parameters of Protease-Substrate Interactions

EnzymeSubstrateKM (μM)kcat (s−1)pH Optimum
Caspase-9Z-Val-Ala-Asp-AMC50–1000.1–0.57.0–7.4
Caspase-3Ac-DEVD-AMC10–201–57.0–7.4
Aspartic Protease (Apa1)Hemoglobin0.5–1.015–203.0

Structural Determinants of Caspase-3 vs. Caspase-9 Selectivity

Substrate discrimination between caspases arises from active-site architecture and exosite interactions:

  • Active-Site Topography: Caspase-9 possesses a shallow substrate-binding groove accommodating the VAD sequence’s compact conformation. In contrast, caspase-3 has a deeper S1 pocket favoring acidic residues at P1 (e.g., DEVD), explaining its preference for tetrapeptides over tripeptides [4] [7].
  • Exosite Interactions: Caspase-9 activation requires dimerization with Apaf-1, forming the apoptosome. This complex allosterically enhances VAD cleavage, whereas caspase-3 functions independently. Mutations disrupting apoptosome assembly abolish caspase-9 activity on Z-Val-Ala-Asp-AMC [7].
  • Evolutionary Divergence: Mammalian caspases are structurally distinct from papain-family proteases (e.g., cruzipain in Trypanosoma cruzi), which weakly activate caspases via Bid cleavage. This divergence ensures mammalian lysosomal proteases do not inadvertently trigger apoptosis [3].

Table 3: Structural Basis of Caspase Selectivity

FeatureCaspase-9Caspase-3Metacaspases
Catalytic ResiduesCys-His dyadCys-His dyadCys-His dyad
S1 Pocket DepthShallowDeepDeep (Arg/Lys-specific)
Allosteric ActivationApoptosome (Apaf-1)None requiredAcidocalcisome association (LdMC)
P1 SpecificityAspAspArg/Lys

Properties

Product Name

Z-Val-ala-asp-amc

IUPAC Name

(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C30H34N4O9

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1

InChI Key

HROCWSYDFDEDGG-DOPYIHRPSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3

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